molecular formula C16H19NO B1598122 4-(Dimethylamino)-3'-methylbenzhydrol CAS No. 844683-28-9

4-(Dimethylamino)-3'-methylbenzhydrol

Cat. No.: B1598122
CAS No.: 844683-28-9
M. Wt: 241.33 g/mol
InChI Key: WKUUHNMAXXALPB-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3’-methylbenzhydrol is an organic compound that features a dimethylamino group and a methyl group attached to a benzhydrol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3’-methylbenzhydrol can be achieved through several methods. One common approach involves the reduction of 4-(Dimethylamino)-3’-methylbenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(Dimethylamino)-3’-methylbenzhydrol may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3’-methylbenzhydrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(Dimethylamino)-3’-methylbenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of 4-(Dimethylamino)-3’-methylbenzophenone yields 4-(Dimethylamino)-3’-methylbenzhydrol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like THF or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: 4-(Dimethylamino)-3’-methylbenzophenone.

    Reduction: 4-(Dimethylamino)-3’-methylbenzhydrol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3’-methylbenzhydrol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but differs in the presence of an aldehyde group instead of a benzhydrol structure.

    4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group, making it more acidic and suitable for different applications.

    4-(Dimethylamino)phenol: Features a phenol group, which imparts different chemical reactivity and applications.

Uniqueness

4-(Dimethylamino)-3’-methylbenzhydrol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-5-4-6-14(11-12)16(18)13-7-9-15(10-8-13)17(2)3/h4-11,16,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUUHNMAXXALPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374362
Record name 4-(Dimethylamino)-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-28-9
Record name 4-(Dimethylamino)-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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